
5-Ethenyl-1,3-oxazole-2(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Oxazolethione, 5-ethenyl- is a heterocyclic compound containing both sulfur and nitrogen atoms within a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Oxazolethione, 5-ethenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thioamides with α-haloketones, leading to the formation of the oxazolethione ring. The reaction conditions often require the use of a base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of 2(3H)-Oxazolethione, 5-ethenyl- may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, optimizing the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2(3H)-Oxazolethione, 5-ethenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The ethenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2(3H)-Oxazolethione, 5-ethenyl- has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2(3H)-Oxazolethione, 5-ethenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Comparación Con Compuestos Similares
Similar Compounds
- 2(3H)-Furanone, 5-ethenyldihydro-5-methyl-
- Thiazolidine derivatives
Uniqueness
2(3H)-Oxazolethione, 5-ethenyl- is unique due to the presence of both sulfur and nitrogen atoms in its ring structure, which imparts distinct chemical reactivity and biological activity compared to similar compounds. Its ethenyl group also provides additional sites for chemical modification, enhancing its versatility in various applications.
Propiedades
Número CAS |
32322-49-9 |
|---|---|
Fórmula molecular |
C5H5NOS |
Peso molecular |
127.17 g/mol |
Nombre IUPAC |
5-ethenyl-3H-1,3-oxazole-2-thione |
InChI |
InChI=1S/C5H5NOS/c1-2-4-3-6-5(8)7-4/h2-3H,1H2,(H,6,8) |
Clave InChI |
TUUZNVBKGBDDJQ-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CNC(=S)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


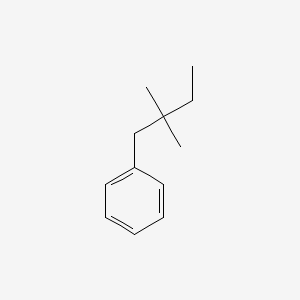

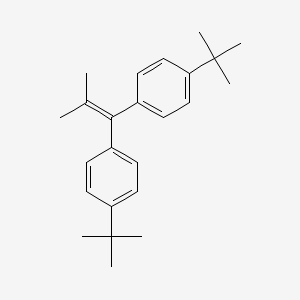
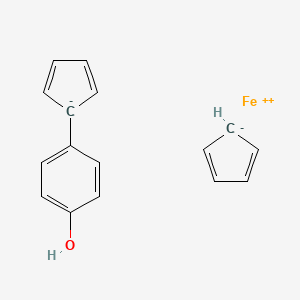

![2,10-Dioxadispiro[5.1.5~8~.1~6~]tetradecane-1,3,9,11-tetrone](/img/structure/B14690961.png)
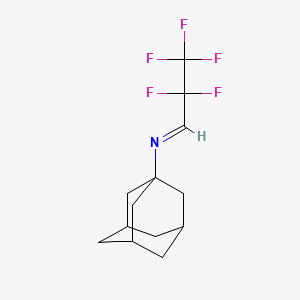
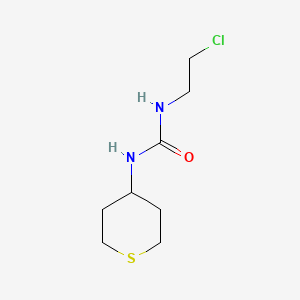
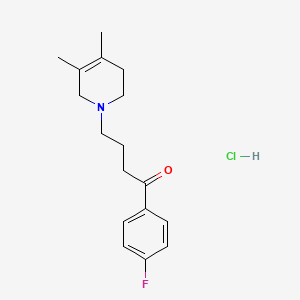

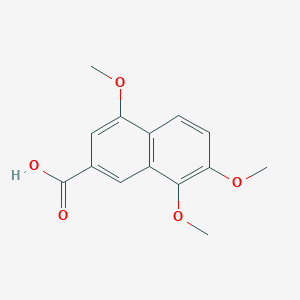
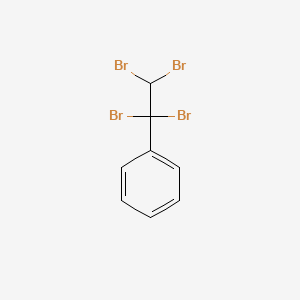
![3-(4a,7-Dimethyl-3,8-dioxotetradecahydrobenzo[f]quinolin-7-yl)propanoic acid](/img/structure/B14691021.png)

